N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It features a thiazole ring, a pyridine ring, and a phenyl ring substituted with trifluoromethyl groups
Mechanism of Action
Target of Action
Similar compounds with a (thio)urea motif have been used as organocatalysts in organic chemistry .
Mode of Action
It’s known that (thio)urea derivatives can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
(thio)urea derivatives are known to be used extensively in promoting organic transformations .
Result of Action
It’s known that (thio)urea derivatives can activate substrates and stabilize partially developing negative charges, which could potentially lead to various organic transformations .
Action Environment
This compound, like other (thio)urea derivatives, shows promise in the field of organic chemistry due to its potential catalytic properties .
Biochemical Analysis
Biochemical Properties
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide plays a significant role in biochemical reactions . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to the ubiquity of H-bond catalysts .
Cellular Effects
The effects of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression .
Metabolic Pathways
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and phenyl rings via coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic reactions.
3,5-Bis(trifluoromethyl)phenylboronic acid: Utilized in cross-coupling reactions and other synthetic applications.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F6N3OS/c18-16(19,20)10-5-11(17(21,22)23)7-12(6-10)25-14(27)13-8-28-15(26-13)9-1-3-24-4-2-9/h1-8H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDPHORBDKWPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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